Tetradecahydroanthracene

Description

The exact mass of the compound this compound is 192.187800766 g/mol and the complexity rating of the compound is 154. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109497. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

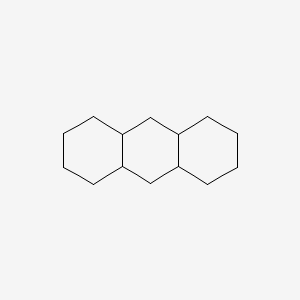

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJFFQYXVOJXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC3CCCCC3CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880672 | |

| Record name | trans-anti-trans-tetra-decahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-35-6, 1755-19-7, 19128-78-0, 28071-99-0, 29863-91-0 | |

| Record name | Tetradecahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6596-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, tetradecahydro-, (4aalpha,8aalpha,9aalpha,10aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019128780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-anti-trans-Tetra-decahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028071990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,anti,cis-Perhydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029863910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, tetradecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-anti-trans-tetra-decahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetradecahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetradecahydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydroanthracene (C₁₄H₂₄, molar mass: 192.34 g/mol ) is a saturated polycyclic hydrocarbon, a fully hydrogenated derivative of anthracene.[1] Its molecular structure consists of three fused cyclohexane (B81311) rings, leading to the existence of several stereoisomers. The physical properties of these isomers can vary significantly due to differences in their three-dimensional conformations. This technical guide provides a comprehensive overview of the known physical properties of this compound, including its various isomers. It details the experimental methodologies for determining these properties and presents the data in a clear, comparative format.

Physical Properties of this compound Isomers

The physical properties of this compound are highly dependent on the specific stereoisomer. The data available for several isomers are summarized in the tables below. It is important to note that some of the presented data are estimates or have been calculated using computational methods.

Table 1: General and Isomer-Specific Identification

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄ | [1] |

| Molecular Weight | 192.34 g/mol | [1] |

| CAS Number (General) | 6596-35-6 | [2][3] |

| CAS Number (trans-anti-trans) | 28071-99-0 | |

| CAS Number (trans-syn-trans) | 1755-19-7 | [4] |

| CAS Number ((4aα,8aα,9aα,10aα)-) | 19128-78-0 | [5] |

| CAS Number ((4aα, 8aα, 9aα, 10aβ)-) | 2109-05-9 | [6] |

| CAS Number ((4aα, 8aβ, 9aα, 10aβ)-) | 29863-91-0 | [7] |

Table 2: Melting and Boiling Points

| Isomer | Melting Point (°C) | Boiling Point (°C) | Source |

| 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene | 47-49 | 263.35 (rough estimate) | |

| This compound (general) | Not Available | 273.7 at 760 mmHg | |

| trans-anti-trans-Perhydroanthracene | Not Available | Not Available | [8] |

| trans-syn-trans-Perhydroanthracene | 6.37 | Not Available | [9] |

Table 3: Density and Refractive Index

| Isomer | Density (g/cm³) | Refractive Index | Source |

| 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene | 0.9200 (rough estimate) | 1.5600 (estimate) | |

| This compound (general) | 0.914 | Not Available |

Table 4: Solubility and Partition Coefficient

| Property | Value | Method | Source |

| LogP (Octanol/Water Partition Coefficient) | 4.393 | Crippen Method | [10] |

| Log₁₀WS (Water Solubility in mol/l) | -4.40 | Crippen Method | [10] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of solid and liquid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value.[11]

Methodology: Capillary Tube Method [12]

-

Sample Preparation: A small amount of the finely powdered solid this compound isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).[11]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[13]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the sample.[12]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Small-Scale Capillary Method [14][15]

-

Sample Preparation: A small volume (a few drops) of the liquid this compound isomer is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated gently in a suitable heating bath (e.g., an aluminum block or oil bath).[15]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[16]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Volumetric Flask Method [17]

-

Mass Measurement of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 1 mL or 5 mL) is accurately weighed on an analytical balance.

-

Mass Measurement of Filled Flask: The flask is filled to the calibration mark with the liquid this compound isomer, ensuring no air bubbles are present. The exterior of the flask is dried, and it is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[18]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment [19][20]

-

Sample Preparation: A small, measured amount (e.g., 25 mg of solid or 0.05 mL of liquid) of the this compound isomer is placed in a test tube.

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, hexane) is added to the test tube in portions.[20]

-

Observation: After each addition, the test tube is vigorously shaken. The sample is classified as soluble if it completely dissolves to form a homogeneous solution. It is classified as insoluble if a separate phase remains. For liquid-liquid systems, the terms miscible and immiscible are used.[19]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a this compound isomer.

Conclusion

This technical guide has summarized the available data on the physical properties of this compound and its isomers. The provided experimental protocols offer a foundation for the consistent and accurate determination of these properties. Due to the existence of multiple stereoisomers, careful separation and purification are crucial before characterization. The presented data and methodologies are intended to be a valuable resource for researchers and professionals working with this class of compounds.

References

- 1. This compound | C14H24 | CID 93034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthracene,tetradecahydro- | CAS#:6596-35-6 | Chemsrc [chemsrc.com]

- 3. Anthracene, tetradecahydro- [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. Anthracene, tetradecahydro-, (4a«alpha»,8a«alpha»,9a«alpha»,10a«alpha»)- (CAS 19128-78-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Perhydroanthracene, (4aα, 8aα, 9aα, 10aβ)- [webbook.nist.gov]

- 7. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)- [webbook.nist.gov]

- 8. scribd.com [scribd.com]

- 9. Perhydroanthracene, (4a«alpha», 8a«alpha», 9a«alpha», 10a«beta»)- (CAS 2109-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemeo.com [chemeo.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 18. chm.uri.edu [chm.uri.edu]

- 19. chem.ws [chem.ws]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of Tetradecahydroanthracene from Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetradecahydroanthracene (B239287), also known as perhydroanthracene, from anthracene (B1667546). The document details the catalytic hydrogenation process, including various experimental protocols, and presents key quantitative data. Additionally, it outlines the stereochemical considerations of the final product and proposes a conceptual workflow for the application of such saturated polycyclic aromatic hydrocarbons in drug discovery.

Introduction

Anthracene, a polycyclic aromatic hydrocarbon (PAH), can be fully hydrogenated to yield this compound, a saturated tricyclic alkane. This transformation is of significant interest due to the potential of saturated ring systems as scaffolds in medicinal chemistry and materials science. The hydrogenation of anthracene results in a mixture of five possible diastereomers of perhydroanthracene, the composition of which is dependent on the reaction conditions.[1][2] This guide focuses on the catalytic methodologies to achieve this transformation, providing detailed experimental protocols and relevant data to aid in the practical application of these synthetic routes.

Reaction Pathway and Stereochemistry

The synthesis of this compound from anthracene proceeds via catalytic hydrogenation. The reaction involves the addition of hydrogen across the aromatic rings of anthracene in the presence of a catalyst, typically a transition metal. The hydrogenation can proceed through partially hydrogenated intermediates, such as dihydroanthracene, tetrahydroanthracene, and octahydroanthracene, before reaching the fully saturated perhydroanthracene.[3]

The complete hydrogenation of anthracene leads to the formation of five diastereomers of this compound.[1][2] The stereochemistry of the product mixture is a critical consideration and is influenced by the choice of catalyst and reaction conditions.

Below is a diagram illustrating the general reaction pathway.

Experimental Protocols

Several catalytic systems have been reported for the effective hydrogenation of anthracene. Below are detailed protocols for three common methods.

3.1. Platinum on Carbon (Pt/C) Catalyzed Hydrogenation [1]

This method utilizes a heterogeneous platinum catalyst for the complete hydrogenation of anthracene.

-

Materials:

-

Anthracene

-

3 wt % Platinum on activated carbon (Pt/C)

-

Solvent (e.g., a high-boiling alkane)

-

High-pressure autoclave

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave, a solution of anthracene in a suitable solvent is prepared.

-

The 3 wt % Pt/C catalyst is added to the solution. The catalyst loading is typically in the range of 5-10% by weight relative to anthracene.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 40-90 atm).

-

The reaction mixture is heated to the target temperature (e.g., 215-280 °C) with continuous stirring.

-

The reaction is allowed to proceed for a sufficient time to ensure complete hydrogenation (this can take up to 40 hours).

-

After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude this compound product mixture.

-

The product can be further purified by techniques such as distillation or chromatography if desired.

-

3.2. Nickel on Hβ-Zeolite (Ni/Hβ-Zeolite) Catalyzed Hydrogenation in Supercritical Carbon Dioxide [4]

This protocol employs a nickel-based catalyst in a supercritical fluid medium, which can offer advantages in terms of mass transfer.

-

Materials:

-

Anthracene

-

Ni/Hβ-Zeolite catalyst (e.g., 10-40 wt % Ni)

-

Supercritical fluid extractor/reactor

-

Carbon dioxide (supercritical grade)

-

Hydrogen gas

-

-

Procedure:

-

The Ni/Hβ-Zeolite catalyst is prepared by impregnation of Hβ-zeolite with a nickel salt solution, followed by drying and calcination.

-

Anthracene and the catalyst are loaded into a high-pressure reactor.

-

The reactor is purged with nitrogen and then filled with hydrogen to the desired partial pressure (e.g., 2.76 MPa).

-

Carbon dioxide is then introduced into the reactor until the total desired pressure is reached (e.g., 6.9 MPa), bringing the CO₂ to its supercritical state at the reaction temperature.

-

The reactor is heated to the reaction temperature (e.g., 100 °C) and the mixture is stirred.

-

The reaction is maintained for the specified duration (e.g., 6 hours).

-

After the reaction, the reactor is cooled, and the pressure is slowly released.

-

The product is extracted from the reactor with an organic solvent.

-

The catalyst is separated by filtration, and the solvent is evaporated to yield the product.

-

3.3. Iron-Cobalt Bimetallic Composite Catalyzed Hydrogenation [5]

This method utilizes a bimetallic catalyst supported on a zeolite for the hydrogenation process.

-

Materials:

-

Anthracene

-

Fe-Co/Zeolite catalyst (e.g., Fe-Co/CaA or Fe-Co/ZSM-5)

-

High-pressure autoclave

-

Hydrogen gas

-

-

Procedure:

-

The Fe-Co/Zeolite catalyst is prepared by impregnating the zeolite support with aqueous solutions of iron and cobalt salts, followed by drying and calcination.

-

Anthracene and the catalyst are placed in a high-pressure autoclave.

-

The autoclave is purged and then pressurized with hydrogen to an initial pressure of 6 MPa.

-

The reactor is heated to 400 °C and maintained at this temperature for 60 minutes with stirring.

-

After the reaction period, the autoclave is cooled and depressurized.

-

The reaction products are extracted with a suitable solvent (e.g., benzene).

-

The catalyst is removed by filtration, and the solvent is evaporated to obtain the product mixture.

-

Quantitative Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reaction Conditions for Anthracene Hydrogenation

| Parameter | Pt/C Catalysis[1] | Ni/Hβ-Zeolite Catalysis[4] | Fe-Co/Zeolite Catalysis[5] |

| Catalyst | 3 wt % Pt/C | 10-40 wt % Ni/Hβ-Zeolite | Fe-Co/CaA or Fe-Co/ZSM-5 |

| Temperature | 215 - 280 °C | 100 °C | 400 °C |

| Pressure | 40 - 90 atm | 6.9 MPa (total) | 6 MPa (initial H₂) |

| Reaction Time | up to 40 h | 6 h | 60 min |

| Solvent | High-boiling alkane | Supercritical CO₂ | Not specified (neat or high-boiling solvent) |

| Anthracene Conversion | >99% | 100% | ~87-91% |

Table 2: Physicochemical Properties of this compound (Perhydroanthracene)

Note: The hydrogenation of anthracene yields a mixture of five diastereomers. The properties of the mixture can vary depending on the isomeric ratio, which is influenced by the synthetic conditions. Data for individual isomers are provided where available.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 192.34 g/mol | --INVALID-LINK-- |

| Melting Point (Isomer Dependent) | 39-40.5 °C (cis-trans isomer) | --INVALID-LINK-- |

| 122-123.5 °C (trans-anti-trans isomer) | --INVALID-LINK-- | |

| Boiling Point | ~300-340 °C (estimated) | General observation for similar hydrocarbons |

| ¹H NMR | Complex aliphatic signals, typically in the range of 0.8-2.0 ppm. Due to the mixture of isomers, a complex, broad multiplet is expected. | General knowledge of alkane NMR |

| ¹³C NMR | Multiple signals in the aliphatic region (typically 20-50 ppm). The number of signals will depend on the symmetry of the individual isomers and the composition of the mixture. | General knowledge of alkane NMR |

Conceptual Workflow in Drug Discovery

While the synthesis of this compound is a purely chemical process, the resulting saturated polycyclic hydrocarbon scaffolds can be of interest to drug development professionals. These rigid, three-dimensional structures can be functionalized to create novel chemical entities for biological screening. The following diagram illustrates a conceptual workflow for the integration of such compounds into a drug discovery pipeline.

This workflow begins with the synthesis of the core scaffold, followed by chemical modification to generate a library of diverse compounds. These compounds can then be subjected to computational and experimental screening to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their pharmacological properties, ultimately leading to a potential drug candidate for preclinical development. The rigid, three-dimensional nature of the perhydroanthracene core can provide a unique structural basis for exploring new chemical space in drug design.

References

An In-depth Technical Guide to the Stereoisomers of Perhydroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of perhydroanthracene, a saturated tricyclic hydrocarbon. Perhydroanthracene, with its rigid and well-defined three-dimensional structure, serves as a valuable scaffold in medicinal chemistry and materials science. Understanding the stereochemical nuances of its isomers is critical for the rational design of novel molecules with specific biological activities or material properties.

Introduction to the Stereochemistry of Perhydroanthracene

Perhydroanthracene (C₁₄H₂₄) is the fully hydrogenated derivative of anthracene (B1667546). The hydrogenation of anthracene creates four chiral centers at the bridgehead carbons (4a, 8a, 9a, and 10a). Due to the symmetry of the molecule, these four stereocenters are equivalent, classifying perhydroanthracene as an AAAA-type system.[1][2] This equivalence reduces the number of possible stereoisomers to five diastereomers.[1][3] These isomers are distinguished by the relative stereochemistry at the ring junctions, which can be either cis or trans.

The five diastereomers of perhydroanthracene are:

-

trans-syn-trans-perhydroanthracene (tst)

-

cis-trans-perhydroanthracene (ct)

-

cis-anti-cis-perhydroanthracene (cac)

-

cis-syn-cis-perhydroanthracene (csc)

-

trans-anti-trans-perhydroanthracene (tat)

Structures and Conformational Analysis of Perhydroanthracene Stereoisomers

The stability and shape of the perhydroanthracene stereoisomers are dictated by their conformation, which is a result of the fusion of three cyclohexane (B81311) rings. The most stable conformation for a cyclohexane ring is the chair form. However, the fusion of the rings can introduce steric strain, such as gauche butane (B89635) interactions and 1,3-diaxial interactions, which may force some rings into less stable twist-boat conformations.[2][4]

trans-syn-trans (tst) Perhydroanthracene

This isomer is a meso compound, meaning it is achiral despite having chiral centers, due to a plane of symmetry.[1] It is the most stable of all the stereoisomers because all three cyclohexane rings can adopt a stable chair conformation without introducing any significant steric strain.[1][5] It has zero gauche butane interactions.[1][5]

cis-trans (ct) Perhydroanthracene

The cis-trans isomer exists as a pair of enantiomers (a dl-pair).[1] In this isomer, the A and B rings are cis-fused, while the B and C rings are trans-fused. This arrangement introduces three gauche butane interactions, making it less stable than the tst isomer.[1][5]

cis-anti-cis (cac) Perhydroanthracene

This is another meso compound.[1] The two outer rings are cis-fused to the central ring with an anti-relationship between the two cis fusions. This isomer can also adopt an all-chair conformation.[6]

cis-syn-cis (csc) Perhydroanthracene

The cis-syn-cis isomer is also a meso compound.[1] In this configuration, all ring fusions are cis with a syn relationship. This arrangement leads to significant steric strain, including 1,3-synaxial interactions, making it the least stable of the all-chair isomers.[1]

trans-anti-trans (tat) Perhydroanthracene

This isomer exists as a dl-pair.[1] The trans-anti-trans fusion forces the central B ring into a twist-boat conformation, as an all-chair conformation is not possible without introducing excessive strain.[2] This makes it significantly less stable than the all-chair isomers.

Quantitative Data on Stereoisomer Stability

The relative thermodynamic stabilities of the perhydroanthracene stereoisomers have been determined through equilibration studies. The following table summarizes the relative energies of the five diastereomers.

| Stereoisomer | Common Abbreviation | Chirality | Relative Energy (kcal/mol) | Relative Energy (kJ/mol)[1] | Number of Gauche Butane Interactions[1][5] | Conformation of Central Ring |

| trans-syn-trans-perhydroanthracene | tst | meso | 0.0 | 0.0 | 0 | Chair |

| cis-trans-perhydroanthracene | ct | dl-pair | 2.63 | 11.0 | 3 | Chair |

| cis-anti-cis-perhydroanthracene | cac | meso | 5.57 | 23.3 | Not specified in search results | Chair |

| cis-syn-cis-perhydroanthracene | csc | meso | 8.13 | 34.0 | Not specified in search results | Chair |

| trans-anti-trans-perhydroanthracene | tat | dl-pair | 5.86 | 24.5 | Not specified in search results | Twist-Boat |

Note: The energy values are relative to the most stable tst isomer.

Experimental Protocols

Synthesis of a Mixture of Perhydroanthracene Stereoisomers

Principle: The most common method for the synthesis of perhydroanthracene is the catalytic hydrogenation of anthracene.[4] This reaction typically yields a mixture of the various stereoisomers.

General Protocol:

-

Catalyst Preparation: A platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon (Pt/C), is typically used.[1]

-

Reaction Setup: Anthracene is dissolved in a suitable solvent (e.g., acetic acid or an alkane) in a high-pressure reactor (autoclave). The catalyst is then added to the solution.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction is then carried out at elevated temperature and pressure. The exact conditions (temperature, pressure, reaction time) will influence the distribution of the resulting stereoisomers.

-

Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a mixture of perhydroanthracene isomers.

Separation of Perhydroanthracene Stereoisomers

Principle: The separation of the diastereomeric mixture can be achieved by exploiting the differences in their physical properties, such as boiling point and solubility.

General Protocols:

-

Fractional Distillation: For diastereomers with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation technique.

-

Fractional Crystallization: Diastereomers often exhibit different solubilities in a given solvent.[7] By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one isomer from the mixture.[7] This process may need to be repeated multiple times to achieve high purity.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used for the analytical or preparative separation of the isomers.

Characterization of Perhydroanthracene Stereoisomers

Principle: The individual stereoisomers can be identified and characterized using various spectroscopic techniques.

General Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers.[8] The chemical shifts and coupling constants of the protons, particularly at the bridgehead positions, are highly sensitive to the stereochemistry of the ring junctions.[9]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the isomers (192.34 g/mol ).[3]

-

X-ray Crystallography: For crystalline isomers, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional structure and stereochemistry.

Visualization of Stereoisomer Relationships

The following diagram illustrates the relationship between the five diastereomers of perhydroanthracene, highlighting their chirality.

References

- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 2. acl.digimat.in [acl.digimat.in]

- 3. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)- [webbook.nist.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. scribd.com [scribd.com]

- 6. Perhydrohelicenes and other diamond-lattice based hydrocarbons: the choreography of inversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. organic chemistry - How can Hydrogen NMR be used to distinguish between these two isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Chemical formula and molecular weight of Tetradecahydroanthracene.

This guide provides a detailed overview of the chemical properties of Tetradecahydroanthracene (B239287), tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound, also known as perhydroanthracene, is a saturated tricyclic hydrocarbon.[1][2][3][4] Its fundamental chemical identifiers are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₄ | PubChem[1], US EPA[5], NIST[2][3][6] |

| Molecular Weight | 192.34 g/mol | PubChem[1], US EPA[5] |

| Alternate Molecular Weight | 192.3404 g/mol | NIST[2][3][6] |

| CAS Number | 6596-35-6 | PubChem[1], US EPA[5], NIST[2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in research and development.

| Property | Value | Unit |

| Density | 0.914 | g/cm³[7] |

| Boiling Point | 273.7 | °C at 760 mmHg[7] |

| Flash Point | 105.1 | °C[7] |

| LogP | 4.393 | [7] |

Chemical Identification and Structure

The relationship between the common name, chemical formula, and molecular weight is fundamental to the identification of this compound.

Note on Experimental Protocols and Signaling Pathways: Currently, publicly available literature does not provide specific, detailed experimental protocols for the synthesis or analysis of this compound, nor does it describe any associated signaling pathways. Therefore, these sections are not included in this guide.

References

- 1. This compound | C14H24 | CID 93034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthracene, tetradecahydro- [webbook.nist.gov]

- 3. Anthracene, tetradecahydro- [webbook.nist.gov]

- 4. Anthracene, tetradecahydro- (CAS 6596-35-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Anthracene, tetradecahydro-, (4aα,8aα,9aβ,10aα)- [webbook.nist.gov]

- 7. Anthracene,tetradecahydro- | CAS#:6596-35-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Discovery and History of Perhydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhydroanthracene, the fully saturated derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), represents a foundational molecule in the study of stereochemistry and conformational analysis of fused ring systems. Its existence as five distinct stereoisomers has provided a rich platform for investigating the intricacies of catalytic hydrogenation and the physical and spectral properties of complex alicyclic compounds. This technical guide provides a comprehensive overview of the discovery and history of perhydroanthracene, detailed experimental protocols for its synthesis and the separation of its isomers, a thorough compilation of their quantitative data, and a mechanistic exploration of its formation.

Discovery and Historical Context

The journey to understanding perhydroanthracene is intrinsically linked to the broader history of aromatic chemistry and the development of catalytic hydrogenation.

Early Developments in Aromatic Chemistry: Anthracene (C₁₄H₁₀) was first isolated from coal tar in 1832 by the French chemists Jean-Baptiste Dumas and Auguste Laurent.[1] For much of the 19th century, the focus remained on the chemistry of the aromatic parent compound.

The Advent of Catalytic Hydrogenation: The late 19th and early 20th centuries witnessed groundbreaking advancements in catalytic hydrogenation, a field pioneered by Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his work on the hydrogenation of organic compounds in the presence of finely divided metals. This laid the theoretical and practical groundwork for the saturation of aromatic rings.

Ipatieff's High-Pressure Catalysis: The complete hydrogenation of a stable aromatic system like anthracene required more forceful conditions. Vladimir Ipatieff, a Russian-American chemist, was a pivotal figure in this domain.[2] His development and use of high-pressure autoclaves and metal oxide catalysts in the early 20th century were instrumental in achieving the complete saturation of various aromatic hydrocarbons, including those that were resistant to hydrogenation under milder conditions.[2] While a singular "discovery" paper for perhydroanthracene is not prominent, its synthesis was an outcome of these systematic investigations into high-pressure catalytic hydrogenation of aromatic feedstocks.[3]

Elucidation of Stereochemistry: The existence of multiple stereoisomers of perhydroanthracene was a complex puzzle. The systematic study of these isomers, their conformations, and their relative stabilities became a significant area of research in stereochemistry.[4] This work was crucial for developing a deeper understanding of the conformational behavior of fused cyclohexane (B81311) rings.

The following diagram illustrates a simplified timeline of the key scientific advancements that led to the synthesis and understanding of perhydroanthracene.

Stereochemistry of Perhydroanthracene

The hydrogenation of anthracene creates four chiral centers, leading to the possibility of several stereoisomers. Due to the symmetry of the molecule (an AAAA system), the number of unique, isolable stereoisomers is five.[4] These isomers are differentiated by the cis or trans fusion of the cyclohexane rings and the relative orientation of these junctions (syn or anti).

The five stereoisomers of perhydroanthracene are:

-

trans,syn,trans-perhydroanthracene

-

trans,anti,trans-perhydroanthracene

-

cis,syn,cis-perhydroanthracene

-

cis,anti,cis-perhydroanthracene

-

cis,anti,trans-perhydroanthracene (a chiral, resolvable dl pair)

The stereochemical relationships between these isomers are depicted in the following diagram.

Quantitative Data

| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key ¹³C NMR Signals (ppm) |

| trans,syn,trans | 1755-19-7 | 93-94 | ~280 | 27.2, 34.1, 44.2 |

| trans,anti,trans | 2109-05-9 | 56-57 | ~280 | Data not readily available |

| cis,syn,cis | 29863-91-0 | 10-12 | ~280 | Data not readily available |

| cis,anti,cis | 29863-91-0 | 89-90 | ~280 | 22.1, 27.0, 30.1, 35.9, 41.5 |

| cis,anti,trans | 12635297-8 | Data not readily available | ~280 | Data not readily available |

Note: Boiling points are approximate and can vary with pressure. NMR data is often solvent-dependent.

Experimental Protocols

Synthesis of Perhydroanthracene Isomer Mixture via Catalytic Hydrogenation

The following protocol is a representative example for the complete hydrogenation of anthracene. The ratio of the resulting stereoisomers is dependent on the specific catalyst and reaction conditions used.[3]

Materials:

-

Anthracene (99%)

-

Catalyst: 5% Platinum on activated carbon (Pt/C)

-

Solvent: Glacial acetic acid or a hydrocarbon solvent like decalin

-

High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Hydrogen gas (high purity)

Procedure:

-

In a high-pressure autoclave, place anthracene and the Pt/C catalyst (typically 5-10% by weight of anthracene).

-

Add the solvent in a quantity sufficient to dissolve or suspend the anthracene.

-

Seal the autoclave and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen to an initial pressure of 70-100 atm.

-

Begin stirring and heat the reactor to 150-250 °C.

-

Monitor the pressure. A drop in pressure indicates hydrogen consumption. Re-pressurize with hydrogen as needed to maintain the desired pressure.

-

The reaction is typically complete when hydrogen uptake ceases, which can take several hours.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation to yield the crude mixture of perhydroanthracene isomers.

The general workflow for the synthesis is illustrated in the diagram below.

Separation of Perhydroanthracene Stereoisomers

The separation of the five stereoisomers of perhydroanthracene is a challenging task due to their similar physical properties. A combination of techniques is often required.

Fractional Crystallization: This technique can be used for an initial enrichment of the solid isomers from the liquid ones at low temperatures.

-

Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The isomers with higher melting points and lower solubility will crystallize first.

-

Isolate the crystals by filtration.

-

Repeat the process with the mother liquor and the isolated crystals to improve purity. The efficiency of separation can be monitored by gas chromatography.

Preparative Gas Chromatography (Prep-GC): For a more complete separation of the isomers, preparative gas chromatography is an effective method.

-

Column Selection: A non-polar or semi-polar capillary column with a high loading capacity is typically used.

-

Injection: A larger volume of the isomer mixture (or a fraction enriched by crystallization) is injected onto the column.

-

Temperature Program: An optimized temperature program is used to achieve baseline separation of the isomer peaks.

-

Collection: As each isomer elutes from the column, it is passed through a collection trap, often cooled with liquid nitrogen, to condense the pure compound.

-

Characterization: The purity of each collected fraction should be confirmed by analytical GC-MS and NMR spectroscopy.

Reaction Mechanisms

The catalytic hydrogenation of anthracene to perhydroanthracene proceeds in a stepwise manner, with the sequential saturation of the three aromatic rings.[5] The central ring is often the most reactive towards initial hydrogenation.

The overall reaction pathway can be summarized as:

Anthracene → Dihydroanthracene → Tetrahydroanthracene → Octahydroanthracene → Perhydroanthracene

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, temperature, and pressure. The catalyst surface plays a crucial role in the stereoselective addition of hydrogen atoms. For example, hydrogenation often occurs via syn-addition of hydrogen to the face of the molecule adsorbed on the catalyst surface. The final distribution of the five perhydroanthracene stereoisomers is a result of the complex interplay of these factors throughout the multi-step hydrogenation process.

Conclusion

Perhydroanthracene, a molecule born from the advancements in catalytic chemistry, continues to be a subject of interest in stereochemical and conformational studies. Its synthesis, while conceptually straightforward through the complete hydrogenation of anthracene, presents a formidable challenge in the separation and characterization of its five stereoisomers. The detailed understanding of its history, properties, and synthesis provides valuable insights for researchers in organic synthesis, catalysis, and materials science. The experimental protocols and data compiled in this guide serve as a valuable resource for professionals working with complex alicyclic and fused-ring systems.

References

Spectroscopic Profile of Tetradecahydroanthracene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for various stereoisomers of tetradecahydroanthracene (B239287) (also known as perhydroanthracene). The document focuses on delivering quantitative data in a structured format, detailing experimental methodologies, and visualizing key informational workflows. This information is critical for the identification, characterization, and evaluation of these saturated tricyclic hydrocarbons in research and drug development contexts.

Introduction to this compound Isomers

This compound (C₁₄H₂₄) is a saturated polycyclic aliphatic hydrocarbon. The hydrogenation of anthracene (B1667546) results in a variety of stereoisomers depending on the spatial arrangement of hydrogen atoms at the chiral centers. These isomers exhibit distinct physical and chemical properties, which in turn can influence their biological activity. Accurate spectroscopic characterization is therefore essential for differentiating between these isomers and understanding their structure-activity relationships.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for various this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed stereochemistry of this compound isomers.

The ¹³C NMR chemical shifts are highly sensitive to the stereochemical environment of each carbon atom. The following table summarizes the ¹³C NMR chemical shifts for several perhydroanthracene isomers as reported by Dalling and Grant (1974)[1][2][3][4].

| Isomer | C1, C4, C5, C8 | C2, C3, C6, C7 | C4a, C10a | C8a, C9a | C9, C10 |

| trans-anti-trans | 34.0 | 26.9 | 43.5 | 43.5 | 29.3 |

| trans-syn-trans | 28.1 | 27.2 | 35.8 | 35.8 | 21.5 |

| cis-anti-cis | 30.6 | 22.0 | 37.6 | 37.6 | 26.9 |

| cis-syn-cis | 24.3 | 27.1 | 30.1 | 30.1 | 21.6 |

Note: Chemical shifts are in ppm relative to TMS. Data extracted from Dalling and Grant (1974)[1][2][3][4]. The numbering of carbon atoms may vary based on IUPAC nomenclature for specific isomers.

Detailed ¹H NMR spectral data for specific this compound isomers is less commonly tabulated due to the complexity of the spectra, which often feature overlapping multiplets in the aliphatic region (typically 1-2 ppm). However, the overall pattern and chemical shifts of the bridgehead protons can be diagnostic for stereoisomer identification. For saturated hydrocarbons, proton signals generally appear in the upfield region of the spectrum. The exact chemical shifts are influenced by the stereochemical relationships between protons (axial vs. equatorial) and the overall molecular conformation.

Mass Spectrometry (MS)

Mass spectrometry of this compound isomers typically shows a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of C₁₄H₂₄. The fragmentation patterns are characteristic of saturated hydrocarbons, involving the loss of alkyl fragments.

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound (General) | 192 | 163, 149, 135, 121, 107, 95, 81, 67, 55, 41 |

Note: The relative intensities of the fragment ions can vary between isomers due to differences in their stability and fragmentation pathways.

Infrared (IR) Spectroscopy

The infrared spectra of this compound isomers are dominated by absorptions corresponding to C-H stretching and bending vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| CH₂ Rocking | ~720 | Weak |

Note: The exact positions and shapes of these bands can be influenced by the specific stereochemistry and symmetry of the isomer.

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of these compounds is as follows:

Detailed Steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆, or carbon disulfide). Carbon disulfide (CS₂) is a particularly good solvent for ¹³C NMR as its signal does not interfere with the sample signals[3]. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 300 MHz. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Determine the chemical shifts of all signals relative to TMS. For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying different isomers based on their retention times and mass spectra.

References

Thermodynamic Properties of Tetradecahydroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Tetradecahydroanthracene, also known as perhydroanthracene. The information is compiled from various chemical databases and literature sources to serve as a valuable resource for professionals in research and development. This document details key thermodynamic parameters, outlines the experimental methodologies for their determination, and illustrates the relationships between these properties.

Core Thermodynamic Properties

This compound (C₁₄H₂₄, Molar Mass: 192.34 g/mol ) is a saturated polycyclic hydrocarbon. Its thermodynamic properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Due to the existence of multiple stereoisomers, the properties can vary depending on the specific isomer being studied.[1][2] The following tables summarize the available quantitative data for specific isomers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

This table presents the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). The enthalpy of formation for the solid phase has been determined experimentally, while the Gibbs free energy of formation is a calculated value.

| Property | Value | Phase | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | |||

| (4aα,8aα,9aβ,10aα)- isomer | -330.6 ± 3.4 kJ/mol | Solid | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 181.04 kJ/mol | Gas | [4] |

Table 2: Enthalpy of Combustion

The enthalpy of combustion (ΔcH°) represents the heat released during the complete combustion of the substance. For the solid phase of a specific isomer, this has been determined experimentally.

| Property | Value | Phase | Source(s) |

| Standard Enthalpy of Combustion (ΔcH°) | |||

| (4aα,8aα,9aβ,10aα)- isomer | -8608.5 ± 2.9 kJ/mol | Solid | [3] |

Table 3: Ideal Gas Heat Capacity (Cp,gas)

The ideal gas heat capacity (Cp,gas) is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure, assuming ideal gas behavior. The data presented here is for the (4aα,8aα,9aβ,10aα)- isomer and shows its dependence on temperature.

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source(s) |

| 50 | 47.81 | [5] |

| 100 | 79.55 | [5] |

| 150 | 114.37 | [5] |

| 200 | 150.10 | [5] |

| 273.15 | 209.99 | [5] |

| 298.15 | 232.4 ± 3.5 | [5] |

| 300 | 234.12 | [5] |

| 400 | 325.88 | [5] |

| 500 | 409.67 | [5] |

| 600 | 480.75 | [5] |

| 700 | 540.19 | [5] |

| 800 | 590.10 | [5] |

| 900 | 632.27 | [5] |

| 1000 | 668.07 | [5] |

| 1100 | 698.58 | [5] |

| 1200 | 724.66 | [5] |

| 1300 | 747.02 | [5] |

| 1400 | 766.27 | [5] |

| 1500 | 782.89 | [5] |

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is burned in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed sample of the solid this compound (typically around 1 gram) is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within the steel "bomb." A fuse wire of known length and mass is connected to two electrodes, with the wire in contact with the sample pellet. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. From the heat released at constant volume (ΔU), the enthalpy change at constant pressure (ΔH) can be calculated.

Determination of Standard Entropy

According to the Third Law of Thermodynamics, the entropy of a perfect crystalline substance is zero at absolute zero (0 K).[6][7] The standard entropy of a substance at a given temperature (e.g., 298.15 K) is determined by measuring its heat capacity as a function of temperature from near 0 K up to the desired temperature.

Methodology:

-

Low-Temperature Calorimetry: The heat capacity of the solid sample is measured at very low temperatures, approaching 0 K, using a specialized calorimeter.

-

Heat Capacity Measurements: The heat capacity is measured at various temperatures up to the standard temperature (298.15 K). If the substance melts before reaching the standard temperature, the enthalpy of fusion is also measured.

-

Entropy Calculation: The standard entropy (S°) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[7] If there are any phase transitions (e.g., melting), the entropy change of the phase transition (ΔH_transition / T_transition) is added to the integral.

Visualizations

Relationship between Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. The following diagram illustrates these relationships, which are central to chemical thermodynamics.

Caption: Fundamental relationships between key thermodynamic properties.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the major steps involved in determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining the enthalpy of combustion.

References

- 1. Anthracene, tetradecahydro- [webbook.nist.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Third law of thermodynamics - Wikipedia [en.wikipedia.org]

- 5. 7 Calculation of Entropy and the Third Law of Thermodynamics | The Live Textbook of Physical Chemistry 1 [peverati.github.io]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. esalq.usp.br [esalq.usp.br]

A Technical Guide to the Solubility of Tetradecahydroanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetradecahydroanthracene (B239287) (also known as perhydroanthracene). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, relevant physical and chemical properties, and detailed experimental protocols for determining its solubility in organic solvents.

Introduction to this compound

This compound (C₁₄H₂₄) is a saturated tetracyclic hydrocarbon. It is the fully hydrogenated derivative of anthracene. The absence of aromaticity results in a nonpolar, aliphatic structure, which is the primary determinant of its solubility behavior. Several stereoisomers of this compound exist, and their specific spatial arrangement of atoms can subtly influence their physical properties, including their crystal lattice energy and, consequently, their solubility.

Physicochemical Properties

While specific solubility data is scarce, a summary of the known physical and chemical properties of this compound provides insight into its expected solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄ | [1][2] |

| Molecular Weight | 192.34 g/mol | [1][2] |

| Density | ~0.914 - 0.920 g/cm³ | [1][3] |

| Boiling Point | ~263 - 274 °C at 760 mmHg | [1][3] |

| Melting Point | 47-49 °C (for 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 4.393 | [1] |

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, suggesting poor solubility in water and good solubility in nonpolar organic solvents.

Principles of Solubility and Predictions for this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.

-

This compound's Nature: As a saturated hydrocarbon, this compound is nonpolar. The C-C and C-H bonds have very low polarity, and the molecule lacks functional groups capable of hydrogen bonding.

-

Solvent Polarity and Expected Solubility:

-

Nonpolar Solvents (e.g., hexane, cyclohexane, toluene, carbon tetrachloride): this compound is expected to exhibit its highest solubility in these solvents. The intermolecular forces (London dispersion forces) in both the solute and the solvent are similar, allowing for easy mixing.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Moderate solubility is anticipated. While these solvents have a dipole moment, they cannot engage in hydrogen bonding with the nonpolar solute.

-

Polar Protic Solvents (e.g., ethanol, methanol, water): Very low solubility is expected. The strong hydrogen bonding network of these solvents would be disrupted to accommodate the nonpolar solute, which is energetically unfavorable.

-

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols can be employed. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Isothermal Equilibrium (Shake-Flask) Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Oven for drying

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Analysis: Determine the concentration of this compound in the withdrawn sample. A common and straightforward method is gravimetric analysis.

Gravimetric Analysis

Procedure:

-

Weighing: Transfer the filtered, saturated solution to a pre-weighed, chemically inert evaporating dish or vial.

-

Solvent Evaporation: Place the dish in a fume hood and allow the solvent to evaporate gently. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process. Avoid heating to high temperatures that could cause sublimation of the this compound.

-

Drying: Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound (e.g., 40 °C) until a constant weight is achieved.

-

Calculation: The solubility can be calculated from the mass of the residue (solute) and the volume or mass of the solvent used.

Solubility ( g/100 mL) = (Mass of residue in g / Volume of aliquot in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method with gravimetric analysis.

Caption: Workflow for Solubility Determination.

This guide provides the necessary theoretical background and practical steps for researchers to investigate and determine the solubility of this compound in various organic solvents. The provided experimental protocol is a robust starting point for generating reliable and reproducible solubility data.

References

An In-depth Technical Guide to the Isomers of Tetradecahydroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetradecahydroanthracene (B239287), also known as perhydroanthracene. It includes a detailed summary of their Chemical Abstracts Service (CAS) numbers, methodologies for their synthesis and separation, and a visualization of their stereochemical relationships. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Data Presentation: CAS Numbers of this compound Isomers

This compound (C₁₄H₂₄) is a saturated tetracyclic hydrocarbon with multiple stereoisomers due to the presence of several chiral centers. The spatial arrangement of the hydrogen atoms at the ring junctions gives rise to a variety of cis/trans and syn/anti configurations. The CAS numbers for several of these isomers are summarized in the table below for easy comparison.

| Isomer Name/Synonym | Stereochemistry | CAS Number |

| This compound | Unspecified mixture of isomers | 6596-35-6[1] |

| cis,anti,cis-Perhydroanthracene | (4aα, 8aβ, 9aα, 10aβ)- | 29863-91-0[2][3][4] |

| cis,trans-Perhydroanthracene | (4aα, 8aα, 9aα, 10aβ)- | 2109-05-9[5][6][7][8][9] |

| trans,syn,trans-Perhydroanthracene | (4aα,8aα,9aβ,10aα)- | 1755-19-7[10] |

| trans-anti-trans-Perhydroanthracene | Not specified | 30008-95-8[11] |

| cis-Cisoid-cis-perhydroanthracene | - | CID 12635295[12] |

| cis-Transoid-cis-perhydroanthracene | - | CID 12635294 |

It is important to note that due to the complexity of its stereochemistry, not all possible isomers have been synthesized or assigned a unique CAS number. There are five possible diastereomers of perhydroanthracene.[13][14]

Experimental Protocols

The synthesis and separation of this compound isomers are critical for their individual study. The following sections detail the general methodologies employed in these processes.

The most common method for the synthesis of perhydroanthracene is the catalytic hydrogenation of anthracene (B1667546).[13] This process involves the addition of hydrogen across the double bonds of the aromatic rings of anthracene in the presence of a catalyst.

Materials and Equipment:

-

Anthracene

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Nickel on Hβ-Zeolite, Platinum on carbon, Palladium on alumina, Fe-based catalysts)[15][16][17]

-

Solvent (e.g., supercritical carbon dioxide, or a suitable organic solvent)[15]

Procedure:

-

The anthracene starting material is dissolved in a suitable solvent and placed into a high-pressure autoclave reactor.

-

A catalytic amount of the chosen hydrogenation catalyst is added to the solution.

-

The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

-

The reactor is then pressurized with high-purity hydrogen gas to a specific pressure (e.g., 2.76 MPa to 12.0 MPa).[15]

-

The mixture is heated to the desired reaction temperature (e.g., 80°C to 420°C) and stirred continuously for a set duration (e.g., 60 minutes to 6 hours).[15]

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude product, which is a mixture of this compound isomers.

The specific isomer distribution in the final product is highly dependent on the reaction conditions, including the choice of catalyst, temperature, pressure, and reaction time.

The separation of the complex mixture of this compound isomers obtained from hydrogenation is a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

Gas Chromatography (GC): Capillary GC is a powerful technique for the separation of volatile and thermally stable isomers.[18]

-

Column: A high-resolution capillary column, often with a non-polar or medium-polarity stationary phase, is used. For complex isomer separations, liquid crystalline stationary phases can offer enhanced selectivity.[18]

-

Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is often employed to achieve optimal separation of the various isomers.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for the separation of non-volatile or thermally labile isomers.[19][20][21][22]

-

Column: A chiral stationary phase is often necessary to resolve enantiomeric pairs of isomers. Reversed-phase C18 columns can also be used for the separation of diastereomers.

-

Mobile Phase: The choice of mobile phase depends on the column and the specific isomers being separated. A mixture of organic solvents (e.g., methanol, acetonitrile) and buffered aqueous solutions is common.

-

Detector: A UV detector is commonly used if the isomers possess a chromophore, although for saturated hydrocarbons like this compound, a refractive index detector or a mass spectrometer would be more appropriate.

Visualization of Isomeric Relationships

The stereochemical relationships between the different isomers of this compound can be visualized to better understand their structural diversity. The following diagram illustrates the classification of isomers based on the cis/trans and syn/anti nomenclature of the ring fusions.

Caption: Synthesis of Perhydroanthracene Isomers from Anthracene.

References

- 1. This compound | C14H24 | CID 93034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)- [webbook.nist.gov]

- 3. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)- [webbook.nist.gov]

- 4. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)- [webbook.nist.gov]

- 5. cis,trans-Perhydroanthracene (4aalpha,8aalpha,9aalpha,10abeta)-, CasNo.2109-05-9 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 6. Perhydroanthracene, (4aα, 8aα, 9aα, 10aβ)- [webbook.nist.gov]

- 7. 2109-05-9 CAS MSDS (cis,trans-Perhydroanthracene (4aalpha,8aalpha,9aalpha,10abeta)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cis,trans-Perhydroanthracene (4aalpha,8aalpha,9aalpha,10abeta)- | C14H24 | CID 12635297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis,trans-Perhydroanthracene (4aalpha,8aalpha,9aalpha,10abeta)- | C14H24 | CID 12635297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anthracene, tetradecahydro-, (4aα,8aα,9aβ,10aα)- [webbook.nist.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. cis-Cisoid-cis-perhydroanthracene | C14H24 | CID 12635295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. vurup.sk [vurup.sk]

- 19. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoisomer separation in RP HPLC...Is it possible? - Chromatography Forum [chromforum.org]

- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Anthracene to Tetradecahydroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of anthracene (B1667546) to its fully saturated form, tetradecahydroanthracene (B239287) (also known as perhydroanthracene), is a significant transformation in synthetic organic chemistry. This process is crucial for producing high-energy-density fuels, specialty lubricants, and saturated carbocyclic scaffolds for pharmaceutical development. The reaction involves the addition of hydrogen across the aromatic rings of anthracene in the presence of a catalyst, typically under elevated temperature and pressure. This document provides detailed application notes, experimental protocols, and comparative data for this reaction, focusing on achieving high conversion and selectivity towards the desired perhydroanthracene product.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of anthracene hydrogenation. Below is a summary of quantitative data from various catalytic systems.

| Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Anthracene Conversion (%) | This compound Selectivity (%) | Reference |

| 3 wt% Pt/C | 215 - 280 | 40 - 90 | Not Specified | High | > 99 | [1] |

| 40 wt% Ni/Hβ-zeolite | 100 | 68 | 6 | 100 | Major product is Octahydroanthracene | [2] |

| Fe-Co/CaA | 400 | 59 | 1 | ~87 | Products are mainly di- and tetrahydroanthracene | [3] |

| Fe-Co/ZSM-5 | 400 | 59 | 1 | ~91 | Products are mainly di- and tetrahydroanthracene | [3] |

Note: The Pt/C catalyst demonstrates the highest selectivity for the complete hydrogenation of anthracene to this compound. The other listed catalysts are effective for partial hydrogenation under the specified conditions.

Reaction Pathway

The hydrogenation of anthracene to this compound proceeds through a series of intermediates. The reaction pathway typically involves the sequential saturation of the aromatic rings.

Caption: Reaction pathway for the hydrogenation of anthracene.

Experimental Protocols

This section provides a detailed protocol for the complete hydrogenation of anthracene to this compound using a Pt/C catalyst, based on established methodologies.[1]

Protocol 1: Complete Hydrogenation of Anthracene using Pt/C Catalyst

1. Materials and Equipment:

-

Anthracene (99% purity)

-

3 wt% Platinum on activated carbon (Pt/C)

-

Solvent (e.g., decalin or a high-boiling inert solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass filter)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

2. Safety Precautions:

-

High-pressure hydrogenation reactions should be conducted in a well-ventilated fume hood and behind a safety shield.

-

Palladium on carbon (and likely Pt/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[4] Handle the catalyst carefully, and do not allow it to dry in the air.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity.

3. Experimental Procedure:

a. Reactor Setup:

-

Ensure the high-pressure autoclave is clean and dry.

-

To the autoclave, add anthracene (e.g., 1.0 g, 5.6 mmol).

-

Add the 3 wt% Pt/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate. For this scale, approximately 50-100 mg of catalyst can be used.

-

Add a suitable solvent (e.g., 20 mL of decalin) to suspend the reactants and facilitate heat transfer.

b. Hydrogenation Reaction:

-